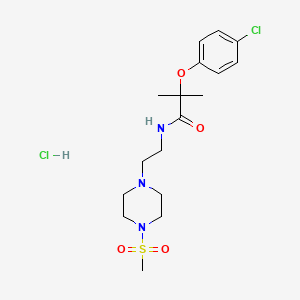

2-(4-chlorophenoxy)-2-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)propanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , 2-(4-chlorophenoxy)-2-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)propanamide hydrochloride, is a chemically synthesized molecule that appears to be designed for interaction with biological receptors. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their interactions with biological systems, such as dopamine receptors.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzene derivatives with piperazine under controlled conditions. For example, the synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol, as described in one of the papers, involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. The reaction parameters, such as raw material ratio, reaction time, and temperature, are optimized to achieve a high yield of 88.5% . This suggests that the synthesis of the compound would also require careful optimization of reaction conditions to achieve a high yield and purity.

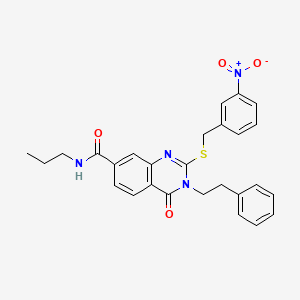

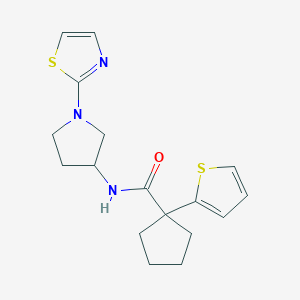

Molecular Structure Analysis

The molecular structure of the compound likely includes a piperazine ring, which is a common feature in compounds that target dopamine receptors. The presence of a 4-chlorophenoxy group and a methylsulfonyl group suggests that the compound may have been designed to modulate the molecule's interaction with its target receptor, potentially enhancing its selectivity or affinity .

Chemical Reactions Analysis

The chemical reactions involving compounds with a piperazine ring and substituted benzene moieties typically aim to modify the molecule's pharmacological profile. For instance, structural modifications on the amide bond and alkyl chain in N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide resulted in a decrease in dopamine D(4) receptor affinity . This indicates that similar modifications in the compound of interest could also influence its binding to target receptors.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the compound , they do provide information on similar compounds. These properties are crucial for understanding the compound's solubility, stability, and overall suitability for in vivo studies. The presence of a hydrochloride salt form suggests that the compound may have enhanced water solubility, which is often desirable for biological applications.

Applications De Recherche Scientifique

Alzheimer’s Disease Research

Research has led to the synthesis of new N-substituted derivatives aimed at evaluating potential drug candidates for Alzheimer’s disease. These derivatives have been studied for their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology. The study provides a basis for the validity of synthesized compounds as new drug candidates, evaluated through haemolytic activity (Rehman et al., 2018).

Antimicrobial Activity

Several derivatives have been prepared and tested for their efficacy as antimicrobial agents against bacterial and fungal pathogens affecting tomato plants. This study briefly investigates structure-activity relationships, revealing that substitutions on the benzhydryl and sulfonamide rings influence antibacterial activity. Some synthesized compounds showed significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).

Cancer Research

Compounds have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, revealing that certain derivatives exhibited good activity, identifying potential anticancer agents (Mallesha et al., 2012).

Enzyme Inhibition

A study on s-triazine derivatives incorporating sulfanilamide and piperazine structural motifs reported appreciable inhibition of carbonic anhydrase isoforms relevant to physiological and pathological conditions. This suggests potential for the development of unconventional anticancer drugs targeting hypoxia-induced isoforms (Havránková et al., 2018).

Lipid Peroxidation Inhibition

Novel inhibitors of lipid peroxidation, based on amino steroids including piperazine structures, have been identified as potent agents against oxidative stress, suggesting potential therapeutic applications in conditions mediated by free radical damage (Braughler et al., 1987).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN3O4S.ClH/c1-17(2,25-15-6-4-14(18)5-7-15)16(22)19-8-9-20-10-12-21(13-11-20)26(3,23)24;/h4-7H,8-13H2,1-3H3,(H,19,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHUSRUDEMULQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCN1CCN(CC1)S(=O)(=O)C)OC2=CC=C(C=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B2542096.png)

![ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2542098.png)

![Methyl 4-fluoro-3-{[(3-methoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2542103.png)

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-](/img/structure/B2542105.png)

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2542106.png)

![3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2542112.png)

![N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2542117.png)

![2-Azaspiro[4.4]nonan-7-ol hydrochloride](/img/structure/B2542118.png)